4-Nitro-n-propylbenzenesulfonamide
Overview
Description
4-Nitro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H12N2O4S. It is characterized by a nitro group (-NO2) attached to the benzene ring and a propyl group attached to the sulfonamide group (-SO2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-propylbenzenesulfonamide typically involves the nitration of N-propylbenzenesulfonamide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to optimize yield and purity. The process also includes purification steps to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-propylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the nitro group to a carboxylic acid group.
Reduction: Tin (Sn) and hydrochloric acid (HCl) can reduce the nitro group to an amine group.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Nitro-N-propylbenzenesulfonic acid
Reduction: this compound amine
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
4-Nitro-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Nitro-N-propylbenzenesulfonamide exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-Nitro-N-ethylbenzenesulfonamide
3-Nitro-N-methylbenzenesulfonamide
4-Nitro-N-butylbenzenesulfonamide
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Properties
IUPAC Name |
4-nitro-N-propylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVVWLXGHXMNMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946288 | |
Record name | 4-Nitro-N-propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-47-4 | |
Record name | NSC30345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-N-propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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